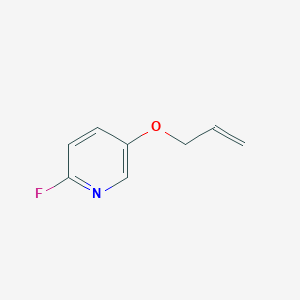

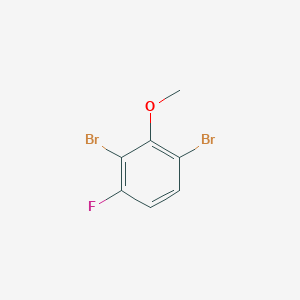

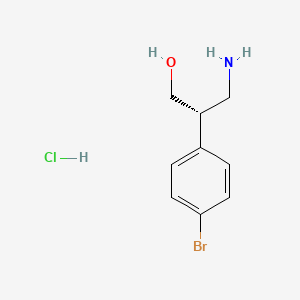

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine

Overview

Description

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine is a fluorinated pyridine derivative. Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Synthesis Analysis

The synthesis of fluoropyridines is a challenging problem due to the selective nature of the process . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . For example, the synthesis of exo-2-(2′-fluorosubstituted 5′-pyridinyl)-7-azabicyclo[2.2.1]heptanes, novel nicotinic receptor antagonists, was based on the diazotization reaction of corresponding 2-aminopyridines using an HF-pyridine complex .Scientific Research Applications

Docking and QSAR Studies

A study by Caballero et al. (2011) utilized docking of related compounds, including 2-fluoro-pyridine derivatives, to analyze molecular features contributing to high inhibitory activity. Quantitative structure–activity relationship (QSAR) methods predicted biological activities of kinase inhibitors, providing insight into the chemical interactions and efficacies of such compounds.

Radioligand Development for Imaging

The synthesis and radiolabeling of 2-fluoro-pyridine derivatives were explored by Dollé et al. (1998). This research developed potent radioligands for imaging central nicotinic acetylcholine receptors, demonstrating the compound's utility in neurological studies and potential clinical applications.

Modular Synthesis of Polysubstituted Pyridines

Song et al. (2016) introduced a one-pot reaction sequence using a 2-fluoro-1,3-dicarbonyl compound for the synthesis of variously substituted pyridines. This method highlights the role of 2-fluoro-pyridine derivatives in facilitating the efficient and diverse synthesis of complex pyridine structures.

Nicotinic Acetylcholine Receptors Study

[2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, a derivative closely related to 2-fluoro-pyridine, was synthesized for studying nicotinic acetylcholine receptors, as shown in research by Horti et al. (1998). This work underscores the compound's relevance in neuroscientific and pharmacological research.

Synthesis of Key Intermediates for Kinase Inhibitors

A practical synthesis of a 2-fluoro-pyridine derivative, as a key intermediate in creating potent kinase inhibitors, was detailed by Zhang et al. (2009). This underscores the compound's significance in the development of targeted therapeutics.

Novel Herbicides Development

The synthesis and herbicidal activity of 2-fluoro-pyridine derivatives were investigated by Tajik and Dadras (2011), highlighting the compound's application in the agricultural sector, specifically in weed control.

Fluorescent Chemosensors

A study by Maity et al. (2018) on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores, which are structurally related to 2-fluoro-pyridine, demonstrated the potential of these compounds as fluorescent chemosensors for metal ions, with applications in bioimaging.

properties

IUPAC Name |

2-fluoro-5-prop-2-enoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-2-5-11-7-3-4-8(9)10-6-7/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBIFXLDPGRKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Bromomethyl)bicyclo[1.1.1]pentane](/img/structure/B1408358.png)

![tert-butyl N-{1-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyrrolidin-3-yl}carbamate](/img/structure/B1408363.png)

![ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1408364.png)

![2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine](/img/structure/B1408372.png)

![Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1408375.png)